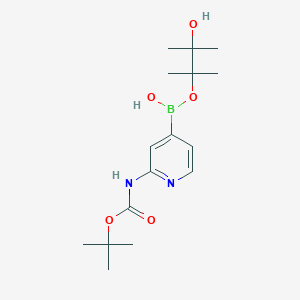
(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl R-(+)-Tolterodine: is a chiral compound that belongs to the class of muscarinic receptor antagonists. It is primarily used in the treatment of overactive bladder with symptoms of urinary incontinence, urgency, and frequency. The compound is known for its high specificity for muscarinic receptors, particularly the M2 and M3 subtypes, which play a crucial role in bladder contraction and salivation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl R-(+)-Tolterodine typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of benzyl chloride with diisopropylamine to form the corresponding amine. This intermediate is then reacted with p-cresol under basic conditions to yield Benzyl R-(+)-Tolterodine .
Industrial Production Methods: Industrial production of Benzyl R-(+)-Tolterodine often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl R-(+)-Tolterodine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), and Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3)
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzyl and acylbenzyl derivatives
Aplicaciones Científicas De Investigación
Benzyl R-(+)-Tolterodine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of chiral synthesis and enantioselective reactions.
Biology: Investigated for its effects on muscarinic receptors in various biological systems.
Medicine: Primarily used in the treatment of overactive bladder and related urinary disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Mecanismo De Acción
Benzyl R-(+)-Tolterodine exerts its effects by competitively antagonizing muscarinic receptors, specifically the M2 and M3 subtypes. These receptors are involved in the contraction of the urinary bladder and salivation. By blocking these receptors, Benzyl R-(+)-Tolterodine reduces bladder contractions and increases residual urine, thereby alleviating symptoms of overactive bladder .
Comparación Con Compuestos Similares
Tolterodine: The racemic mixture of R-(+)-Tolterodine and S-(-)-Tolterodine.
Oxybutynin: Another muscarinic receptor antagonist used for similar indications.
Solifenacin: A selective M3 receptor antagonist used in the treatment of overactive bladder .
Uniqueness: Benzyl R-(+)-Tolterodine is unique due to its high specificity for muscarinic receptors and its chiral nature, which can lead to different pharmacokinetic and pharmacodynamic profiles compared to its racemic mixture and other similar compounds .
Propiedades
Fórmula molecular |
C29H37NO |
|---|---|
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1 |
Clave InChI |
DKVFUIQWDZMTOU-HHHXNRCGSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CCN(C(C)C)C(C)C)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)




![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)




